kb-NB142-70

Description

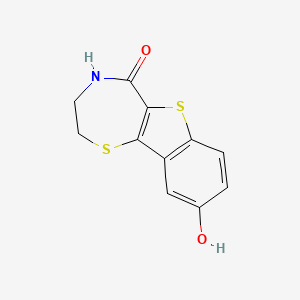

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUAGGSHTKPOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669824 | |

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233533-04-4 | |

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of kb-NB142-70: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of kb-NB142-70, a potent and selective inhibitor of Protein Kinase D (PKD). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PKD signaling pathway.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency against all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3). By selectively targeting this family of serine/threonine kinases, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion. This guide details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and visualizes its impact on cellular signaling cascades.

Quantitative Data

The inhibitory and cytotoxic activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM)[1][2][3][4] |

| PKD1 | 28.3 |

| PKD2 | 58.7 |

| PKD3 | 53.2 |

| Cell Line | EC50 (µM)[1] |

| PC3 (Prostate Cancer) | 8.025 |

| Parameter | Value[5] |

| Administration | Intravenous (i.v.), 25 mg/kg |

| Animal Model | SCID mice bearing PC-3 human prostate cancer xenografts |

| Plasma Cmax (5 min) | 36.9 µM |

| Tumor Cmax (PC-3) | 11.8 µM |

| Plasma Half-life | 6 minutes |

| Major Metabolite | Glucuronide |

Mechanism of Action: Inhibition of the PKD Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PKD isoforms. In prostate cancer, the PKD signaling pathway is often dysregulated and contributes to disease progression.[6] The binding of this compound to the ATP-binding pocket of PKD prevents the phosphorylation of its downstream substrates, thereby disrupting a cascade of events crucial for cancer cell survival and metastasis.

One of the key downstream effects of PKD inhibition by this compound is the suppression of the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7.[1] This inhibition leads to the nuclear retention of HDACs, which in turn affects gene transcription programs related to cell proliferation and survival.

The diagram below illustrates the signaling pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. adooq.com [adooq.com]

- 4. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential role for protein kinase D inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: kb-NB142-70, a Potent Pan-Inhibitor of Protein Kinase D Isoforms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein Kinase D (PKD) isoforms, PKD1, PKD2, and PKD3, are critical mediators in a multitude of cellular signaling pathways, regulating processes from cell proliferation and migration to immune responses and membrane trafficking. Their dysregulation has been implicated in various diseases, including cancer and cardiac hypertrophy, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule inhibitor kb-NB142-70, detailing its inhibitory potency against PKD1, PKD2, and PKD3. This document outlines the experimental methodologies for determining its half-maximal inhibitory concentration (IC50) values and presents the key signaling pathways modulated by the PKD family.

Inhibitory Profile of this compound

This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family. Biochemical assays have demonstrated its efficacy in inhibiting all three PKD isoforms in the nanomolar range.

Table 1: IC50 Values of this compound for PKD Isoforms

| Target Isoform | IC50 (nM) |

| PKD1 | 28.3 |

| PKD2 | 58.7 |

| PKD3 | 53.2 |

The data presented in this table is a compilation from multiple sources.[1][2][3][4]

Experimental Protocols: Determination of IC50 Values

The following is a representative protocol for determining the in vitro kinase activity and IC50 values of inhibitors against PKD isoforms. This methodology is based on established kinase assay principles.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of a radiolabeled ATP analog.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

Substrate peptide (e.g., Syntide-2)

-

[γ-³²P]ATP

-

This compound (or other test inhibitors) dissolved in DMSO

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and kinase buffer.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (for the control) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

General Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.

Caption: Workflow for in vitro kinase inhibitor IC50 determination.

PKD Signaling Pathways

The PKD family of kinases acts as a crucial node in signal transduction, integrating signals from various upstream stimuli and propagating them to downstream effectors that control a wide range of cellular functions.

General PKD Activation Pathway

The activation of PKD isoforms is a multi-step process initiated by various extracellular signals.

Caption: General activation pathway of the Protein Kinase D family.

Isoform-Specific Signaling Pathways

While sharing a common activation mechanism, the three PKD isoforms exhibit distinct downstream signaling pathways and cellular functions.

PKD1 Signaling: PKD1 is the most extensively studied isoform and has been implicated in the regulation of gene transcription, cell proliferation, and immune responses. It is known to phosphorylate Class IIa histone deacetylases (HDACs), leading to their nuclear export and subsequent gene expression. PKD1 can also influence the JAK/STAT and mTOR signaling pathways.[5]

Caption: Key downstream signaling pathways of PKD1.

PKD2 Signaling: PKD2 plays a significant role in regulating intracellular calcium homeostasis and cell proliferation. It can interact with transcription factors such as Inhibitor of DNA binding 2 (ID2), influencing cell cycle progression.

Caption: Overview of PKD2-mediated signaling pathways.

PKD3 Signaling: PKD3 is involved in the regulation of cell proliferation and survival, with notable connections to the mTORC1-S6K1 and STAT1/STAT3 signaling pathways.[6][7] Its activity has been linked to the expression of the immune checkpoint protein PD-L1.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Pathway identification through transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prkd3 protein kinase D3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. STAT Signaling in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated Protein Kinase D3 (PKD3) Expression Supports Proliferation of Triple-negative Breast Cancer Cells and Contributes to mTORC1-S6K1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRKD3 protein kinase D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Biological Effects of kb-NB142-70 on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] Emerging research has highlighted its significant anti-cancer properties, particularly in prostate cancer models. This technical guide provides a comprehensive overview of the biological effects of this compound on cancer cells, with a focus on its impact on cell proliferation, migration, and invasion. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

This compound is a selective inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1] PKD is a family of enzymes that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, apoptosis, and cell motility.[2] Dysregulation of PKD signaling has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated prominent cytotoxic and anti-proliferative effects against cancer cells in vitro.[1]

Core Biological Effects on Cancer Cells

The primary biological effects of this compound on cancer cells, as evidenced by in vitro studies, are the inhibition of proliferation, migration, and invasion. These effects have been predominantly studied in prostate cancer cell lines, such as PC3 and LNCaP.

Inhibition of Cancer Cell Proliferation

This compound exhibits a dose-dependent inhibition of prostate cancer cell proliferation.[4] This anti-proliferative effect is a key indicator of its potential as an anti-cancer agent.

Table 1: Inhibition of Prostate Cancer Cell Proliferation by this compound

| Cell Line | Treatment Duration | IC50 (µM) |

| PC3 | 72 hours | 5.3 ± 0.7 |

| LNCaP | 72 hours | 7.5 ± 1.2 |

Data synthesized from studies on prostate cancer cell lines.

Attenuation of Cancer Cell Migration

Cell migration is a critical process in cancer metastasis. The wound healing or "scratch" assay is a standard in vitro method to assess collective cell migration. Treatment with this compound has been shown to significantly impede the ability of cancer cells to migrate and close an artificial wound created in a cell monolayer.

Table 2: Effect of this compound on Prostate Cancer Cell Migration (Wound Healing Assay)

| Cell Line | Concentration (µM) | % Wound Closure (24 hours) |

| PC3 | 0 (Control) | 85 ± 5 |

| PC3 | 10 | 20 ± 7 |

| LNCaP | 0 (Control) | 70 ± 8 |

| LNCaP | 10 | 15 ± 5 |

Data represents the percentage of the initial scratch area that is repopulated by migrating cells after 24 hours of treatment.

Reduction of Cancer Cell Invasion

The invasive capacity of cancer cells is their ability to penetrate through the extracellular matrix (ECM), a key step in metastasis. The transwell invasion assay, which utilizes a Matrigel-coated membrane, is a common method to evaluate this process. This compound has been demonstrated to reduce the invasive potential of prostate cancer cells.

Table 3: Inhibition of Prostate Cancer Cell Invasion by this compound (Transwell Assay)

| Cell Line | Concentration (µM) | % Invasion Inhibition |

| LNCaP | 0 (Control) | 0 |

| LNCaP | 10 | 75 ± 10 |

% Invasion Inhibition is calculated relative to the vehicle-treated control.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the catalytic activity of PKD. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, migration, and invasion.

The Protein Kinase D (PKD) Signaling Pathway

PKD is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Activation of these receptors leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG). DAG recruits both Protein Kinase C (PKC) and PKD to the cell membrane, where PKC phosphorylates and activates PKD.[2] Once activated, PKD can translocate to various cellular compartments, including the cytoplasm and nucleus, to phosphorylate a wide range of substrates.[2]

Downstream Effectors in Cell Migration and Invasion

Activated PKD plays a significant role in regulating the actin cytoskeleton, which is fundamental for cell motility.[5] PKD can phosphorylate several substrates that control actin dynamics, including cortactin and slingshot 1L (SSH1L).[5][6] By inhibiting PKD, this compound likely disrupts the normal regulation of these substrates, leading to impaired actin rearrangement and, consequently, reduced cell migration and invasion.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological effects of this compound.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol describes a method for quantifying cell proliferation based on the staining of adherent cells with crystal violet.

Materials:

-

Prostate cancer cell lines (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding the fixing solution to each well and incubating for 15 minutes at room temperature.

-

Remove the fixing solution and allow the plates to air dry.

-

Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[7]

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry completely.[7]

-

Solubilize the stained cells by adding the solubilization solution to each well and incubating for 15-30 minutes on an orbital shaker.

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]

-

The absorbance is directly proportional to the number of viable, adherent cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines the procedure for conducting a wound healing assay to assess cell migration.

Materials:

-

Prostate cancer cell lines (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[8]

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture an image of the scratch at time 0.[8]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Capture images of the same field of view at regular intervals (e.g., every 8-12 hours) for up to 48 hours.[8]

-

The rate of wound closure is determined by measuring the area of the scratch at different time points and comparing it to the initial area. Image analysis software (e.g., ImageJ) can be used for quantification.[9]

Cell Invasion Assay (Transwell Assay)

This protocol describes the use of a transwell chamber with a Matrigel-coated membrane to assess cancer cell invasion.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP)

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound stock solution (in DMSO)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Phosphate-buffered saline (PBS)

-

Cotton swabs

-

Fixing solution (e.g., 100% methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[10]

-

Rehydrate the Matrigel-coated inserts with warm, serum-free medium.

-

Harvest and resuspend the cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the transwell inserts.[10]

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.[10]

-

Fix the invading cells on the lower surface of the membrane with a fixing solution.[10]

-

Stain the fixed cells with a staining solution.[10]

-

Gently wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells on the underside of the membrane using a microscope.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits the proliferation, migration, and invasion of cancer cells, particularly in prostate cancer models. Its mechanism of action is centered on the selective inhibition of the Protein Kinase D signaling pathway, which leads to the disruption of key cellular processes required for tumor progression and metastasis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PKD inhibitors. Further in vivo studies are warranted to validate these in vitro findings and to explore the full clinical potential of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. mayo.edu [mayo.edu]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. Wound healing assay | Abcam [abcam.com]

- 10. snapcyte.com [snapcyte.com]

The Role of kb-NB142-70 in the Inhibition of HDAC Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The activity of Class IIa HDACs is regulated by phosphorylation, a process that promotes their nuclear export and subsequent inactivation. Protein Kinase D (PKD) has been identified as a key kinase responsible for the phosphorylation of Class IIa HDACs. The small molecule kb-NB142-70 has emerged as a potent and selective inhibitor of PKD. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits HDAC phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction

The dynamic regulation of histone acetylation is a fundamental mechanism controlling chromatin structure and gene transcription. This process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Class IIa HDACs, which include HDAC4, HDAC5, and HDAC7, are characterized by their signal-dependent shuttling between the nucleus and the cytoplasm. Their nuclear export, which derepresses the transcription of target genes, is triggered by phosphorylation at specific serine residues within their N-terminal regulatory domains.

Protein Kinase D (PKD), a family of serine/threonine kinases, has been identified as a primary upstream kinase responsible for the phosphorylation of Class IIa HDACs.[1] The PKD family comprises PKD1, PKD2, and PKD3. Given the role of Class IIa HDACs in various pathological conditions, including cancer, the inhibition of their phosphorylation via the targeting of PKD presents a promising therapeutic strategy.

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PKD family of kinases.[2][3][4][5][6] By inhibiting PKD, this compound effectively prevents the phosphorylation of Class IIa HDACs, leading to their nuclear retention and sustained repression of target gene expression. This guide will delve into the technical details of this inhibitory mechanism.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against the PKD isoforms has been quantitatively characterized, demonstrating its potency. Furthermore, its efficacy in preventing the phosphorylation of downstream targets, including HDACs, has been assessed in cellular contexts.

| Target | Parameter | Value | Assay Conditions | Reference |

| PKD1 | IC50 | 28.3 nM | In vitro kinase assay | [2][3][5][6] |

| PKD2 | IC50 | 58.7 nM | In vitro kinase assay | [2][3][5][6] |

| PKD3 | IC50 | 53.2 nM | In vitro kinase assay | [2][3][5][6] |

| PKD1 Autophosphorylation (Ser916) | IC50 | 2.2 ± 0.6 µM | Western Blot in LNCaP cells | [2] |

| HDAC4 Phosphorylation (Ser246 & Ser632) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |

| HDAC5 Phosphorylation (Ser259 & Ser498) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |

| HDAC7 Phosphorylation (Ser155) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of PKD, which lies downstream of Protein Kinase C (PKC) and upstream of Class IIa HDACs. The following diagram illustrates this signaling cascade.

References

- 1. (Open Access) Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D (2011) | Karla Bravo-Altamirano | 41 Citations [scispace.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements and future directions in American Journal of Physiology-Cell Physiology: a 2024 editorial update - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of kb-NB142-70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of targeted cancer therapy, the selective inhibition of key signaling pathways represents a cornerstone of modern drug development. kb-NB142-70 has emerged as a potent and selective small molecule inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in the proliferation, migration, and survival of various cancer cells. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this promising area.

Core Mechanism of Action: Targeting the PKD Signaling Cascade

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of the PKD family of enzymes, which includes PKD1, PKD2, and PKD3.[1][2] PKD isoforms are crucial mediators in signal transduction pathways that regulate a multitude of cellular processes, including cell proliferation, differentiation, and motility.[2] By binding to and inhibiting PKD, this compound disrupts these downstream signaling events, leading to a cascade of anti-cancer effects. One of the key downstream consequences of PKD inhibition by this compound is the prevention of the phosphorylation of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7.[1] This inhibition of HDAC phosphorylation has been observed in intestinal epithelial cells and is a critical aspect of its mechanism.[1]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and cytotoxic concentrations, as well as the pharmacokinetic parameters of the compound.

| Target | IC50 (nM) | Reference |

| PKD1 | 28.3 | [1][2] |

| PKD2 | 58.7 | [1][2] |

| PKD3 | 53.2 | [1][2] |

| PKD1 (Ser916 phosphorylation in LNCaP cells) | 2,200 ± 600 | [1] |

| Cell Line | Parameter | Value (µM) | Reference |

| PC-3 (Prostate Cancer) | EC50 | 8.025 | [1] |

| PC-3 (Prostate Cancer) | IC50 | 21.0 | [3] |

| Panc-1 (Pancreatic Cancer) | IC50 | 33.7 | [3] |

| Parameter | Value | Species | Tumor Model | Reference |

| Administration Route | Intravenous (IV) | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Dose | 25 mg/kg | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Plasma Cmax (5 min) | 36.9 µM | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Tumor Cmax | 11.8 µM | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Plasma Half-life | 6 minutes | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Major Metabolite | Glucuronide | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

| Urinary Excretion (0-6h, parent + metabolites) | 10.1% of dose | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |

Note: The rapid in vivo degradation of this compound, as indicated by its short plasma half-life, suggests that while it is a potent inhibitor, further optimization may be necessary to enhance its metabolic stability for sustained therapeutic effects.

Key Anti-Tumor Activities

Beyond its direct cytotoxic effects, this compound demonstrates a range of anti-tumor activities in preclinical models:

-

Inhibition of Cell Migration and Invasion: In prostate cancer cells, this compound has been shown to inhibit cell migration and invasion, key processes in tumor metastasis.

-

Reduction of Wound Healing: In vitro wound healing assays have demonstrated that this compound can reduce the ability of cancer cells to migrate and close a wound.

-

Cell Cycle Arrest: The compound induces a G2/M cell cycle arrest in prostate cancer cells, thereby inhibiting their proliferation.

-

Induction of Apoptosis: There is evidence to suggest that this compound can synergize with other agents to promote apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of this compound against PKD isoforms.

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a recombinant PKD enzyme, a suitable substrate (e.g., a synthetic peptide), and other necessary co-factors.

-

Reaction Setup: In a multi-well plate, combine the kinase, the substrate, and the various concentrations of this compound. Include control wells with no inhibitor.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction using an appropriate method (e.g., adding a stop solution). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as radiometric assays (e.g., ³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the EC50 or IC50 of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., PC-3 or Panc-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 or IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study in Xenograft Mouse Model

This protocol provides a general overview of the pharmacokinetic study of this compound.[3]

-

Animal Model: Utilize immunodeficient mice (e.g., SCID mice) bearing human cancer xenografts (e.g., PC-3).

-

Drug Administration: Administer this compound intravenously at a defined dose (e.g., 25 mg/kg).

-

Sample Collection: At various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, 960, and 1440 minutes), euthanize a cohort of mice.[3] Collect blood (for plasma), tumor tissue, and other relevant organs.

-

Sample Processing and Analysis: Process the collected samples to extract the drug and its metabolites. Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Characterize metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The existing data is derived from preclinical in vitro and in vivo studies. The compound's rapid in vivo metabolism may present a challenge for its clinical development, and further medicinal chemistry efforts may be required to improve its pharmacokinetic profile.

Conclusion

This compound is a potent and selective inhibitor of the PKD family of kinases with demonstrated anti-tumor properties in preclinical models. Its ability to inhibit cell proliferation, migration, and invasion, and to induce cell cycle arrest makes it a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. The detailed quantitative data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on improving the in vivo stability of this class of compounds to facilitate their translation into clinical applications.

References

kb-NB142-70 as a Chemical Probe for Protein Kinase D Function: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD in various physiological and pathological contexts, particularly in cancer biology. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and a discussion of its potential, though currently unproven, application in investigating the signaling pathways implicated in Polycystic Kidney Disease (PKD). While a direct link between Protein Kinase D inhibition and Polycystic Kidney Disease pathophysiology is not yet established, this document aims to equip researchers with the necessary information to explore this potential connection.

Introduction to this compound

This compound is a chemical compound that acts as a highly effective inhibitor of all three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1][2][3] Its primary utility lies in its ability to specifically block the enzymatic activity of these kinases, thereby allowing researchers to study the downstream consequences of PKD inhibition in cells and organisms. The majority of research involving this compound has focused on its anti-proliferative and anti-migratory effects in cancer cell lines.[3][4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency against the PKD isoforms.

| Parameter | Value | Target(s) | Reference(s) |

| IC50 | 28.3 nM | PKD1 | [1] |

| 58.7 nM | PKD2 | [1] | |

| 53.2 nM | PKD3 | [1] |

Table 1: Potency of this compound against Protein Kinase D Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for all three PKD isoforms.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with this compound.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound against purified PKD enzymes.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP (stock solution, e.g., 10 mM)

-

Peptide substrate for PKD (e.g., a synthetic peptide with a PKD consensus sequence)

-

This compound (dissolved in DMSO)

-

Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Phosphocellulose paper or other appropriate separation medium (for radioactive assays)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the recombinant PKD enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radioactive assays).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration and Invasion Assays

These assays are used to assess the effect of this compound on the migratory and invasive capabilities of cells, which are often dysregulated in cancer and potentially in other diseases involving abnormal cell movement.[5][6][7][8][9]

Materials:

-

Cell line of interest (e.g., a cancer cell line or a renal epithelial cell line)

-

Cell culture medium with and without serum

-

This compound (dissolved in DMSO)

-

Transwell inserts (e.g., with 8 µm pores)

-

Matrigel (for invasion assays)

-

24-well plates

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

Cell Migration Assay:

-

Culture the cells to sub-confluency.

-

Starve the cells in a serum-free medium for 24 hours.

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.

-

Resuspend the starved cells in a serum-free medium containing various concentrations of this compound or DMSO (vehicle control).

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of migrated cells in several microscopic fields for each insert.

Cell Invasion Assay: The procedure is similar to the migration assay, with the following key difference:

-

Before seeding the cells, coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. This simulates the extracellular matrix that cells must degrade and move through during invasion.

Signaling Pathways in Polycystic Kidney Disease (PKD)

Polycystic Kidney Disease is a genetic disorder characterized by the formation of numerous fluid-filled cysts in the kidneys.[10][11][12][13][14][15][16][17][18][19] The underlying cellular mechanisms are complex and involve the dysregulation of several key signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[10][13][16][17][19] In Polycystic Kidney Disease, this pathway is often hyperactivated, contributing to the abnormal proliferation of cyst-lining epithelial cells.[13][17]

Figure 1: Dysregulation of the mTOR pathway in PKD. Loss of function of Polycystin-1 or -2 leads to the inactivation of the TSC1/TSC2 complex, resulting in the activation of mTORC1 and subsequent cell proliferation.

cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that regulates numerous cellular processes. In the kidney, it plays a crucial role in fluid secretion. In Polycystic Kidney Disease, intracellular cAMP levels are often elevated, leading to increased fluid secretion into the cysts and proliferation of the cyst-lining cells.[12][14][20][21]

Figure 2: The role of cAMP signaling in PKD. Elevated cAMP levels in cystic cells lead to the hyperactivation of PKA, which in turn promotes both fluid secretion and cell proliferation, key drivers of cyst growth.

Wnt Signaling Pathway

The Wnt signaling pathway is critical for development and tissue homeostasis.[11][18][22][23] Aberrant activation of the canonical Wnt/β-catenin pathway has been implicated in the pathogenesis of Polycystic Kidney Disease, contributing to increased cell proliferation and loss of cell polarity.[11][18][22][23]

Figure 3: Wnt/β-catenin signaling in PKD. Inappropriate activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, driving the expression of genes that promote cystogenesis.

This compound as a Potential Tool for PKD Research: A Hypothetical Workflow

While there is no established direct role for Protein Kinase D in Polycystic Kidney Disease, its known functions in cell proliferation, migration, and signaling downstream of G-protein coupled receptors (GPCRs) and other growth factor receptors suggest a potential, yet unexplored, involvement.[24][25][26][27][28] The following section outlines a hypothetical workflow for researchers interested in investigating the role of Protein Kinase D in Polycystic Kidney Disease using this compound as a chemical probe.

The Rationale for Investigation

Protein Kinase D is a downstream effector of diacylglycerol (DAG) and protein kinase C (PKC), both of which can be activated by GPCRs.[26][27] Given that some key receptors in the kidney are GPCRs (e.g., the vasopressin V2 receptor, which influences cAMP levels), it is plausible that Protein Kinase D signaling could be altered in the context of Polycystic Kidney Disease. Furthermore, the known roles of Protein Kinase D in regulating cell proliferation and migration are highly relevant to the processes of cyst formation and expansion.

Experimental Workflow for Probe Validation and Target Exploration

This workflow outlines the steps to validate the use of this compound in a renal cell context and to explore the potential role of Protein Kinase D in Polycystic Kidney Disease.[29][30][31][32][33][34][35][36]

Figure 4: Experimental workflow for investigating PKD in Polycystic Kidney Disease. A stepwise approach to validate the target and explore the therapeutic potential of Protein Kinase D inhibition.

Step 1: Characterize Protein Kinase D Expression:

-

Objective: Determine if PKD isoforms are expressed in normal and polycystic kidney tissues and cell lines.

-

Methods: Western blotting, immunohistochemistry, and quantitative PCR to measure PKD1, PKD2, and PKD3 protein and mRNA levels.

Step 2: In Vitro Target Engagement:

-

Objective: Confirm that this compound can enter renal epithelial cells and inhibit PKD activity.

-

Methods: Treat renal cell lines with this compound and measure the phosphorylation of known PKD substrates (e.g., by Western blotting with phospho-specific antibodies).

Step 3: Assess Phenotypic Effects:

-

Objective: Determine if inhibition of PKD with this compound affects key cellular phenotypes associated with Polycystic Kidney Disease.

-

Methods:

-

3D Cyst Assays: Grow renal epithelial cells in a 3D matrix to form cysts and treat with this compound to assess its effect on cyst size and number.

-

Proliferation Assays: Measure cell proliferation rates in the presence of this compound.

-

Fluid Secretion Assays: Use techniques like the short-circuit current measurements to assess the impact on ion transport and fluid secretion.

-

Step 4: Investigate Mechanism of Action:

-

Objective: If this compound shows a phenotypic effect, determine if this is mediated through the known Polycystic Kidney Disease signaling pathways.

-

Methods: Treat cystic cell models with this compound and analyze the activity of the mTOR, cAMP, and Wnt pathways using techniques like Western blotting for key phosphorylated proteins (e.g., p-S6K, p-CREB) and reporter gene assays for Wnt signaling.

Step 5: In Vivo Validation:

-

Objective: Test the efficacy of this compound in a preclinical animal model of Polycystic Kidney Disease.

-

Methods: Administer this compound to a mouse or rat model of Polycystic Kidney Disease and monitor kidney size, cyst volume, and renal function over time.

Conclusion and Future Directions

This compound is a well-characterized and potent chemical probe for the study of Protein Kinase D. While its role has been predominantly explored in the context of cancer, its mechanism of action and the cellular processes it influences suggest that it could be a valuable tool for investigating other diseases. The clear dysregulation of key signaling pathways in Polycystic Kidney Disease provides a compelling, albeit currently hypothetical, rationale for exploring the role of Protein Kinase D in this pathology. The experimental workflow outlined in this guide provides a roadmap for researchers to rigorously test this hypothesis. Such investigations could potentially open new avenues for understanding the complex molecular mechanisms of Polycystic Kidney Disease and may identify Protein Kinase D as a novel therapeutic target for this debilitating disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 6. corning.com [corning.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mTOR signaling in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cystic Kidney Disease: the Role of Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Calcium and Cyclic AMP in PKD - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. [PDF] Strategies targeting cAMP signaling in the treatment of polycystic kidney disease. | Semantic Scholar [semanticscholar.org]

- 16. The PI3K/Akt/mTOR pathway in polycystic kidney disease: A complex interaction with polycystins and primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mTOR Signaling in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]

- 21. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arcjournals.org [arcjournals.org]

- 23. pnas.org [pnas.org]

- 24. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Protein kinase D signaling: multiple biological functions in health and disease. | Semantic Scholar [semanticscholar.org]

- 26. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Protein Kinase D1 Signaling in Angiogenic Gene Expression and VEGF-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. youtube.com [youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

- 36. Chemical Probe Aids Understanding of Immune Response-CACLP-The largest IVD Expo & Conference [en.caclp.com]

The Selective PKD Inhibitor kb-NB142-70: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the selective Protein Kinase D (PKD) inhibitor, kb-NB142-70, and its applications in neuroscience research. It covers the molecule's mechanism of action, its role in regulating synaptic plasticity, and potential, though currently speculative, applications in neurodegenerative disease models. This document is intended to serve as a technical resource, complete with quantitative data, experimental methodologies, and visual diagrams of associated signaling pathways.

Core Properties of this compound

This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. PKD isoforms (PKD1, PKD2, and PKD3) are involved in a wide array of cellular processes, and their dysregulation has been implicated in various diseases. In the context of neuroscience, PKD has emerged as a key regulator of neuronal function.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Isoform Specificity | Reference |

| IC50 | 28.3 nM | PKD1 | [1] |

| 58.7 nM | PKD2 | [1] | |

| 53.2 nM | PKD3 | [1] | |

| Molecular Weight | 251.32 g/mol | N/A | |

| Formula | C11H9NO2S2 | N/A | |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action in Neurons: Regulation of AMPA Receptor Trafficking

The primary application of this compound in neuroscience research stems from its ability to modulate synaptic plasticity through the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking.

A pivotal study by Stephan A. et al. (2021) demonstrated that pharmacological inhibition of PKD in hippocampal neurons leads to an increase in the synaptic levels of GluA1-containing AMPA receptors.[2][3] This occurs because PKD inhibition slows down the endocytosis (internalization) of these receptors from the synaptic membrane.[2][3]

The proposed molecular mechanism involves the phosphorylation of Rabaptin-5, a key effector of the small GTPase Rab5 which is crucial for endocytosis. By inhibiting PKD, this compound presumably prevents the phosphorylation of Rabaptin-5, thereby attenuating Rab5-dependent endocytosis of AMPA receptors.[2] This ultimately leads to a higher density of AMPA receptors at the synapse, which can enhance synaptic transmission and influence neuronal network activity.[3]

Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the use of this compound in primary neuronal cultures are essential for reproducible research. While the full methods from the Stephan A. et al. (2021) study are not publicly available, a general workflow for such experiments can be outlined.

Experimental Workflow: Investigating the Effect of this compound on Protein Phosphorylation

Detailed Methodology: Western Blotting

A representative protocol for Western blotting to assess changes in protein phosphorylation upon treatment with this compound is provided below.

-

Cell Lysis:

-

After treatment and/or stimulation, wash primary neuronal cultures with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Rabaptin-5 and mouse anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Applications in Neurodegenerative Disease Research

While direct evidence for the use of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is currently limited, the known functions of PKD and related kinases suggest potential avenues for investigation.

Alzheimer's Disease (AD): Research has shown that other protein kinase C (PKC) isoforms, which are upstream activators of PKD, are implicated in AD pathology. For instance, inhibition of PKCδ has been demonstrated to reduce amyloid-β levels and reverse cognitive deficits in a mouse model of AD. Given the interplay between PKC and PKD signaling, exploring the effects of specific PKD inhibitors like this compound in AD models could be a valuable research direction.

Parkinson's Disease (PD): Kinase inhibitors, in general, are being investigated as potential therapeutic strategies for Parkinson's disease. The neuroprotective effects of inhibiting certain kinases have been observed in various PD models. While there is no direct evidence for this compound in PD, the role of PKD in neuronal survival and apoptosis warrants further investigation in this context.

Huntington's Disease (HD): Interestingly, studies in a mouse model of Huntington's disease have shown a reduction in PKD1 protein levels in striatal neurons.[2] Pharmacological inhibition of PKD in primary striatal neurons was found to worsen excitotoxic damage, while expression of a constitutively active form of PKD1 was neuroprotective.[2] This suggests that activating, rather than inhibiting, PKD1 might be a therapeutic strategy for HD.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the role of PKD signaling in the central nervous system. Its demonstrated effect on AMPA receptor trafficking provides a concrete application for studying the molecular mechanisms of synaptic plasticity. Future research should focus on obtaining detailed in vivo pharmacokinetic and pharmacodynamic data for this compound to facilitate its use in animal models of neurological and neurodegenerative diseases. Elucidating the precise downstream targets of PKD in different neuronal populations will further enhance our understanding of its role in brain function and disease.

References

The Role of kb-NB142-70 in Modulating the Immune Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

kb-NB142-70 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] While extensively studied in the context of oncology for its anti-proliferative and pro-apoptotic effects, emerging evidence highlights the critical role of PKD signaling in the intricate regulation of both innate and adaptive immunity.[4][5][6] Consequently, this compound serves as a valuable pharmacological tool to dissect these pathways and presents therapeutic potential for a range of inflammatory and immune-mediated diseases. This document provides a comprehensive technical guide to the effects of this compound on the immune response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a second-generation benzothienothiazepinone analog of the initial PKD inhibitor, CID755673.[7] It exhibits significantly improved potency, inhibiting all three PKD isoforms (PKD1, PKD2, and PKD3) with low nanomolar efficacy.[2][3] Its primary mechanism of action is the inhibition of the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates involved in a myriad of cellular processes, including cell proliferation, survival, migration, and, pertinently, immune regulation.[4][8][9] Although it has shown promise in preclinical cancer models, its rapid in vivo metabolism has limited its development as an anti-cancer therapeutic.[10] Nevertheless, its high potency and selectivity make it an invaluable research tool for elucidating the physiological and pathological roles of PKD.

The Role of Protein Kinase D in the Immune System

The Protein Kinase D family is increasingly recognized as a central node in signal transduction pathways that govern the function of various immune cells.[4][5][6] PKD isoforms are activated downstream of key immune receptors, including G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and antigen receptors.[4] Their activation is often dependent on Protein Kinase C (PKC) and the second messenger diacylglycerol (DAG).[1][5] Once active, PKD regulates diverse immune functions such as cytokine production, phagocytosis, degranulation, and chemotaxis.

Effects of this compound on Immune Cell Function

By inhibiting PKD, this compound modulates the responses of several key immune cell populations.

Innate Immunity

Macrophages: In macrophages, PKD1 is crucial for signaling downstream of TLRs (e.g., TLR9) and is implicated in bacterial phagocytosis.[4] Studies utilizing this compound have demonstrated that PKD activity is necessary for the nuclear translocation of the transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis and autophagy, in response to bacterial infection. Furthermore, this compound was shown to suppress the translocation of TFEB in bone marrow-derived macrophages (BMDMs) stimulated with a nicotinic acetylcholine receptor agonist, implicating PKD in cholinergic regulation of macrophage activation.[11]

Neutrophils: PKD1 plays a role in neutrophil activation, particularly in the context of respiratory burst.[12] Experiments have shown that this compound effectively inhibits superoxide production in human neutrophils stimulated by immune complexes and TNFα, confirming the regulatory role of PKD1 in this critical innate immune function.[13][14]

Mast Cells: In mast cells, PKD is involved in signaling pathways that lead to degranulation and the release of inflammatory mediators.[6][15] Moreover, this compound has been shown to inhibit the chemotactic migration of mast cells toward conditioned media from prostate cancer cells, suggesting a role for PKD in tumor-associated inflammation.[15]

Adaptive Immunity

T Cells: T lymphocytes express PKD2 and PKD3, which are involved in T cell receptor (TCR) signaling.[16][17] While the precise roles are still under investigation, PKD2 appears to be a critical regulator of mature T-cell signaling and homeostasis.[17] The specific effects of this compound on T cell activation and differentiation are an active area of research.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: Biochemical Inhibitory Activity of this compound against PKD Isoforms

| Target | IC₅₀ (nM) | Source(s) |

| PKD1 | 28.3 | [2][3] |

| PKD2 | 58.7 | [2][3] |

| PKD3 | 53.2 | [2][3] |

Table 2: Cellular Activity of this compound in Immune-Related Assays

| Cell Type | Assay | Stimulus | Effect | IC₅₀ / Effective Concentration | Source(s) |

| Human Neutrophils | Superoxide Production (Respiratory Burst) | Immune Complex | Inhibition | 82% inhibition at 10 µM | [13][14] |

| Human Neutrophils | Superoxide Production (Respiratory Burst) | TNFα | Inhibition | ~10 µM for >90% inhibition | [13] |

| Murine Macrophages (BMDM) | TFE3 Nuclear Translocation | S. aureus / LPS | Abrogation | Not specified | |

| Murine Macrophages (BMDM) | TFEB Nuclear Translocation | PNU-282987 (α7nAChR agonist) | Suppression | Not specified | [11] |

| Mast Cells (P815, BMMC) | Chemotactic Migration | Prostate Cancer Conditioned Media | Inhibition | Not specified | [15] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking PKD-mediated signaling cascades. Below are diagrams of key pathways involved in the immune response.

TLR Signaling in Macrophages

Toll-like receptors are critical for recognizing pathogen-associated molecular patterns (PAMPs). PKD1 is an essential component of the MyD88-dependent TLR signaling pathway, which culminates in the activation of NF-κB and MAPKs, driving the expression of pro-inflammatory cytokines.[12]

Caption: PKD in MyD88-dependent TLR signaling pathway.

Neutrophil Respiratory Burst

The production of reactive oxygen species (ROS) by neutrophils is a key antimicrobial mechanism. This process can be triggered by immune complexes via Fcγ receptors, a pathway in which PKD1 is involved.

Caption: Role of PKD1 in FcγR-mediated neutrophil respiratory burst.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays where this compound is used to probe PKD function in immune cells.

In Vitro PKD Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PKD isoforms.

-

Objective: To determine the IC₅₀ of this compound for PKD1, PKD2, and PKD3.

-

Materials: Recombinant human PKD1, PKD2, or PKD3; [γ-³²P]ATP; Syntide-2 (substrate peptide); kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol); this compound stock solution in DMSO; phosphocellulose paper; scintillation counter.

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the recombinant PKD enzyme, Syntide-2 substrate, and the diluted inhibitor (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.[2][6]

-

Neutrophil Respiratory Burst Assay

This cellular assay quantifies the production of superoxide by neutrophils, a key effector function, and its modulation by this compound.

-

Objective: To measure the effect of this compound on immune-complex or TNFα-induced superoxide production in primary human neutrophils.

-

Materials: Freshly isolated human neutrophils; Hank's Balanced Salt Solution (HBSS); cytochrome c; this compound; stimulus (e.g., opsonized zymosan as an immune complex mimic, or TNFα on a fibrinogen-coated plate); 96-well plate; spectrophotometer.

-

Procedure:

-

Isolate neutrophils from human peripheral blood using density gradient centrifugation.

-

Resuspend neutrophils in HBSS.

-

Pre-incubate neutrophils with various concentrations of this compound (or DMSO control) for 30-60 minutes at 37°C.

-

Add cytochrome c to each well of a 96-well plate.

-

Add the pre-incubated neutrophils to the wells.

-

Add the stimulus to initiate the respiratory burst.

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

Calculate the rate of superoxide production and determine the percent inhibition caused by this compound.[13]

-

Immunofluorescence Microscopy for TFEB/TFE3 Nuclear Translocation

This imaging-based assay visualizes the subcellular localization of transcription factors to assess the impact of PKD inhibition.

-

Objective: To determine if this compound blocks stimulus-induced nuclear translocation of TFEB or TFE3 in macrophages.

-

Materials: Bone marrow-derived macrophages (BMDMs) cultured on glass coverslips; complete culture medium; this compound; stimulus (e.g., live S. aureus, LPS); paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; primary antibodies against TFEB or TFE3; fluorescently labeled secondary antibodies; DAPI for nuclear counterstaining; fluorescence microscope.

-

Procedure:

-

Plate BMDMs on glass coverslips and allow them to adhere.

-

Pre-treat cells with this compound or DMSO for 1 hour.

-

Add the stimulus and incubate for the desired time (e.g., 1-2 hours).

-

Wash cells with PBS and fix with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., BSA or serum in PBS).

-

Incubate with the primary antibody against TFEB or TFE3.

-

Wash and incubate with the appropriate fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.[18]

-

Conclusion and Future Directions

This compound is a powerful pharmacological inhibitor that has been instrumental in uncovering the multifaceted roles of the Protein Kinase D family in the immune system. Its ability to potently and selectively block PKD activity has enabled researchers to establish PKD as a key regulator of inflammatory signaling in macrophages, neutrophils, and mast cells.

While the primary focus of PKD inhibitors has historically been in oncology, the compelling evidence of their immunomodulatory effects suggests a significant therapeutic potential in inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or hypersensitivity pneumonitis. Future research should focus on developing metabolically stable PKD inhibitors and further exploring their efficacy in preclinical models of immune-mediated diseases. A deeper understanding of the isoform-specific roles of PKD in different immune cell types will be critical for designing targeted therapies with improved efficacy and reduced off-target effects. The continued use of tools like this compound will be essential in these endeavors.

References

- 1. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D | PLOS One [journals.plos.org]

- 7. (Open Access) Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D (2011) | Karla Bravo-Altamirano | 41 Citations [scispace.com]

- 8. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Protein Kinase D1 – A Targetable Mediator of Pancreatic Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Protein kinase Ds promote tumor angiogenesis through mast cell recruitment and expression of angiogenic factors in prostate cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | T cell-intrinsic protein kinase D3 is dispensable for the cells’ activation [frontiersin.org]

- 17. portlandpress.com [portlandpress.com]

- 18. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to kb-NB142-70: A Selective Protein Kinase D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] With its benzothienothiazepinone core, this compound has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 9-hydroxy-3,4-dihydro-2H-[3]-benzothiolo[2,3-f][3]thiazepin-5-one, is a synthetic organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂S₂ | [1] |

| Molecular Weight | 251.32 g/mol | [1] |

| CAS Number | 1233533-04-4 | [1] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | O=C1NCCSC2=C1SC3=CC=C(O)C=C32 | [5] |

| InChI Key | DHUAGGSHTKPOHU-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of the PKD family, which includes PKD1, PKD2, and PKD3. It exhibits potent inhibitory activity with IC50 values in the nanomolar range for all three isoforms.[1][2][6][7]

| Kinase Isoform | IC50 (nM) |

| PKD1 | 28.3 |

| PKD2 | 58.7 |

| PKD3 | 53.2 |

The primary mechanism of action of this compound involves the inhibition of the kinase activity of PKD. This, in turn, modulates downstream signaling pathways regulated by PKD. One of the key downstream effects of PKD inhibition by this compound is the prevention of the phosphorylation of Class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7.[5] This inhibition of HDAC phosphorylation leads to their nuclear retention and subsequent effects on gene transcription.

In cellular assays, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as reduce wound healing in vitro.[2][4] It also displays cytotoxic and anti-proliferative effects in various cancer cell lines.[2]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described by Bravo-Altamirano et al. in ACS Medicinal Chemistry Letters (2011).[3] The procedure involves a multi-step synthesis starting from commercially available reagents. Researchers should refer to the original publication for detailed reaction conditions, purification methods, and characterization data.

Cell Migration Assay

The effect of this compound on cancer cell migration can be assessed using a Boyden chamber assay or a transwell migration assay. The following is a general protocol that can be adapted for specific cell lines.

Materials:

-

24-well transwell inserts (8 µm pore size)

-

Specific cancer cell line (e.g., PC-3 prostate cancer cells)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing fetal bovine serum as a chemoattractant)

-

This compound stock solution (in DMSO)

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Seed cancer cells in the upper chamber of the transwell inserts in serum-free medium.

-

Add complete medium to the lower chamber.

-

Treat the cells in the upper chamber with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for a duration appropriate for the cell line (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration and wound closure.

Materials:

-

6-well or 12-well cell culture plates

-

Specific cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-